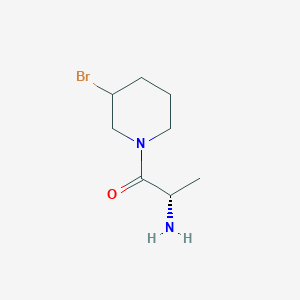
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one is a chemical compound with a unique structure that includes an amino group, a bromine atom, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one typically involves the reaction of a suitable piperidine derivative with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce hydroxyl or alkyl derivatives.
Scientific Research Applications
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-piperidin-1-yl)-ethanone
- 1-(3-Bromo-piperidin-1-yl)-2-chloro-ethanone
Uniqueness
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one is unique due to its specific stereochemistry and the presence of both an amino group and a bromine atom
Properties
Molecular Formula |
C8H15BrN2O |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
(2S)-2-amino-1-(3-bromopiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3/t6-,7?/m0/s1 |
InChI Key |
JRWWZZRWDJKTBR-PKPIPKONSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)Br)N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)
amine](/img/structure/B11755626.png)
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
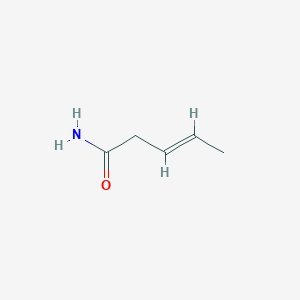
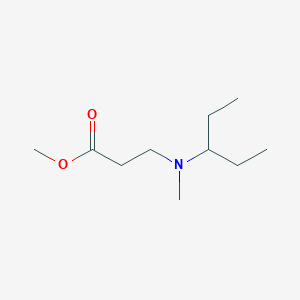
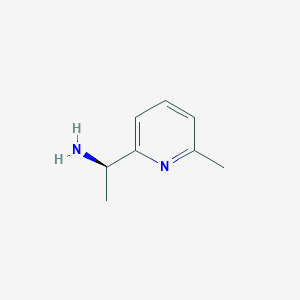

![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)

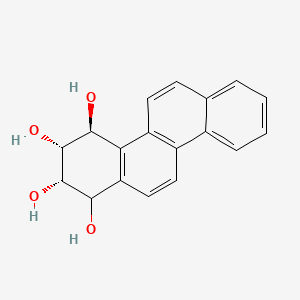
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755683.png)
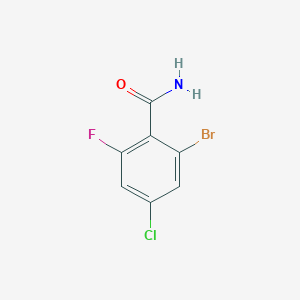
![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)
